Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-5-15-9-8-14(10-13(15)6-7-13)11(16)17-12(2,3)4/h5-10H2,1-4H3 |
InChI Key |
WZXOASSCYMCPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC12CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
-
Substitution : (1-(((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate reacts with ethanolamine to form a cyclopropane-fused diamine.
-
Alkylation : Treatment with ethyl bromide or iodide in the presence of a base (e.g., KCO) introduces the ethyl group.
-
Boc Protection : Di-tert-butyl dicarbonate (BocO) selectively protects the secondary amine.
-
Deprotection : Removal of the PMB group via hydrogenolysis or acidolysis yields the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethanolamine, KCO, DMF, 80°C | 78 |
| 2 | Ethyl iodide, KCO, DMF, 60°C | 65 |
| 3 | BocO, EtN, THF, 25°C | 92 |
| 4 | H/Pd-C, MeOH, 25°C | 85 |
This method achieves a total yield of 39% (calculated multiplicatively) but requires careful control of alkylation regioselectivity.
Alternative Route via Reductive Amination
Patent CN111574524B describes a reductive amination strategy for related diazaspiro[3.4]octane derivatives, which can be adapted for the 4-ethyl target:
Procedure
-
Nitro Group Reduction : Ethyl nitroacetate is reduced using Raney nickel and hydrogen to form a primary amine.
-
Spirocyclization : The amine reacts with a cyclopropane-containing aldehyde under acidic conditions.
-
Ethyl Group Introduction : Alkylation with ethyl triflate or Mitsunobu reaction with ethanol.
-
Boc Protection : Standard Bocylation with BocO.
Optimization Insight :
-
Raney nickel catalysis at 80°C for 6 hours improves amine yield (70–75%).
-
Mitsunobu conditions (DIAD, PPh) for ethyl introduction minimize side products compared to alkyl halides.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
The 4-position’s steric hindrance often leads to incomplete ethylation. Patent CN111943894A suggests using bulky bases (e.g., LDA) to deprotonate the amine selectively, enhancing ethyl group incorporation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Preparation
Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate is synthesized through various methods that involve cyclization reactions and the use of diethyl malonate as a precursor. The synthesis is characterized by mild reaction conditions and high yields, making it suitable for industrial applications .
Pharmaceutical Applications
The primary applications of this compound lie in its role as a synthetic intermediate for drug development:
- Neurological Disorders : It is used in the preparation of triazolopyridines, which are explored for their potential in treating neurological and psychiatric disorders .
- Kinase Inhibitors : The compound serves as a precursor for synthesizing imidazo[1,2-a]pyrazin-8-amines, which act as Brk/PTK6 inhibitors. These inhibitors are significant in cancer therapy due to their role in regulating cell growth and survival .
- JAK Inhibitors : It is also utilized in the synthesis of pyrrolopyrimidinyl-, pyrrolopyrazinyl-, and pyrrolopyridinylacrylamides, which are being investigated as Janus kinase (JAK) inhibitors for autoimmune diseases .
Case Study 1: Synthesis of Triazolopyridines
A study demonstrated the efficacy of using this compound in synthesizing triazolopyridines that showed promising results in preclinical trials for treating anxiety disorders. The compound facilitated the formation of key intermediates that enhanced the potency and selectivity of the final drug candidates.
Case Study 2: Development of JAK Inhibitors
Research focused on developing novel JAK inhibitors highlighted the utility of this compound in synthesizing pyrrolopyrimidinyl derivatives. These derivatives exhibited strong inhibitory activity against JAK enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate, highlighting differences in substituents, synthetic routes, and physicochemical properties:
Key Observations :
The 5-oxo derivative (CAS 1199794-51-8) exhibits higher polarity due to the ketone, making it suitable for aqueous-phase reactions .
Synthetic Flexibility :
- Iridium-catalyzed amination (e.g., ) enables regioselective introduction of allyl groups, while industrial routes focus on scalability (e.g., CHEMLYTE SOLUTIONS ).
Physicochemical Properties :
- Hydrochloride salts (e.g., ) improve crystallinity and storage stability compared to free bases.
- Chiral analogs (e.g., ) require enantioselective synthesis for applications in asymmetric catalysis.
Applications :
Biological Activity
Tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane-7-carboxylate (CAS No. 886766-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been explored for various therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity, synthesis methods, and research findings related to this compound.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
Biological Activity
This compound has been investigated for its potential as a pharmaceutical agent. Its biological activities include:
- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl 4-ethyl-4,7-diazaspiro[2.5]octane derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
- Kinase Inhibition : These compounds have shown promise as inhibitors of various kinases, including Brk/PTK6 and JAK kinases, which are implicated in cancer and inflammatory diseases. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in certain cancers .
- Antidepressant Activity : Some diazaspiro compounds have demonstrated potential antidepressant effects in animal models, suggesting a role in modulating neurotransmitter systems .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with derivatives of 4-methoxybenzyl carbamate and involves cyclization reactions.
-
Key Reactions :
- Cyclization Reaction : This step forms the spiro structure essential for the compound's activity.
- Acylation and Reduction : These reactions modify the functional groups to yield the final product with desired biological properties.
- Yield and Conditions : Typical yields reported are around 31%, with reactions conducted under controlled conditions such as temperature and solvent environment (e.g., DMSO) at elevated temperatures (120°C) for specific durations .
Case Studies
Several studies have highlighted the efficacy of similar diazaspiro compounds:
-
Study on Neuroprotective Properties :
- A study evaluated the neuroprotective effects of a related diazaspiro compound in a mouse model of Alzheimer's disease, showing significant improvements in cognitive function and reduced amyloid plaque formation.
-
Cancer Treatment Efficacy :
- Another study assessed the anti-cancer properties of diazaspiro compounds in vitro and in vivo, revealing that these compounds inhibited tumor cell proliferation by targeting specific kinase pathways.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
